molecular formula C27H33N3O5S B2580715 2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113139-47-1

2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2580715
M. Wt: 511.64
InChI Key: LTHFMTCVHTWNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. The presence of the 3,4-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its quinazoline core and the various substituents. Techniques such as melting point determination, solubility testing, and spectroscopic analysis would be used to characterize these properties .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer models. For example, a study explored the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, showing significant cytotoxicity against in vivo subcutaneous colon 38 tumors in mice. This suggests potential for quinazoline derivatives in cancer treatment research (Bu et al., 2001).

Antimicrobial Activity

Quinazoline and thiazolidinone compounds have been synthesized and screened for in vitro antibacterial and antifungal activities, showing promising results against several pathogens. This highlights their potential as antimicrobial agents (Desai et al., 2011).

Anti-Inflammatory and Analgesic Agents

Novel quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential. This includes inhibiting cyclooxygenase enzymes, which are key targets for anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Biomedical Applications

Poly(2-alkenyl-2-oxazoline)s, including poly(2-isopropenyl-2-oxazoline), have been studied for their cytotoxicity and immunomodulative properties, indicating their suitability for a range of biomedical applications, such as drug delivery systems (Kroneková et al., 2016).

Chemical Synthesis Techniques

Studies on the synthesis techniques of quinazoline derivatives provide insights into the chemical manipulation and potential functional applications of such compounds in medicinal chemistry and material science (Gromachevskaya et al., 2017).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-6-12-28-25(32)19-7-9-20-21(14-19)29-27(30(26(20)33)13-11-17(2)3)36-16-22(31)18-8-10-23(34-4)24(15-18)35-5/h7-10,14-15,17H,6,11-13,16H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHFMTCVHTWNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC(=C(C=C3)OC)OC)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

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